molecular formula C11H16FN3 B12089038 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine

4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine

Katalognummer: B12089038
Molekulargewicht: 209.26 g/mol
InChI-Schlüssel: FIQYEORLIGRFTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine is an organic compound that features a piperidine ring substituted with a fluorine atom and a benzene ring with two amine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine typically involves the reaction of 4-fluoropiperidine with benzene-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The piperidine ring and amine groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Piperidin-1-yl)benzene-1,2-diamine: Similar structure but lacks the fluorine atom.

    4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine: Contains a methyl group instead of a fluorine atom.

    4-Fluoro-1,2-phenylenediamine: Similar structure but lacks the piperidine ring

Uniqueness

The presence of the fluorine atom in 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine enhances its chemical stability and biological activity compared to similar compounds. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .

Eigenschaften

Molekularformel

C11H16FN3

Molekulargewicht

209.26 g/mol

IUPAC-Name

4-(4-fluoropiperidin-1-yl)benzene-1,2-diamine

InChI

InChI=1S/C11H16FN3/c12-8-3-5-15(6-4-8)9-1-2-10(13)11(14)7-9/h1-2,7-8H,3-6,13-14H2

InChI-Schlüssel

FIQYEORLIGRFTA-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1F)C2=CC(=C(C=C2)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.